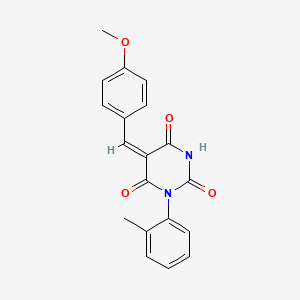
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPEDA is a diamide derivative of dicarboxylic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide is not fully understood. However, studies have suggested that N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide exerts its biological effects by interacting with specific receptors or enzymes in the cells. For example, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide can induce cell cycle arrest and apoptosis in cancer cells. N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has also been shown to inhibit the growth of fungi and viruses. In animal studies, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to have anti-inflammatory and antidiabetic effects. N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has also been shown to improve cognitive function and memory in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide. One direction is to further investigate the mechanism of action of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide and its interaction with specific receptors or enzymes. Another direction is to explore the potential applications of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide in other fields, such as energy storage and environmental remediation. Additionally, the development of new synthesis methods for N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide and its derivatives could lead to improved yields and reduced costs.
Synthesemethoden
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using various methods, including the reaction of 3-methylbutylamine with 2-phenylethylamine in the presence of a solvent and a catalyst. Another method involves the reaction of 3-methylbutyl isocyanate with 2-phenylethylamine. The synthesis of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide is a complex process that requires careful attention to the reaction conditions to ensure the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to have anticancer, antifungal, and antiviral activities. In materials science, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In agriculture, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been used as a plant growth regulator and a pesticide.
Eigenschaften
IUPAC Name |
N'-(3-methylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)8-10-16-14(18)15(19)17-11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHSOOCCBVRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)
![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)